molecular formula C12H23NO3 B14386376 3-Nitrododecan-6-one CAS No. 90072-90-5

3-Nitrododecan-6-one

Katalognummer: B14386376
CAS-Nummer: 90072-90-5
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: JVDDPBCMUPYQEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitrododecan-6-one is an organic compound with the molecular formula C12H23NO3 It is a nitro ketone, characterized by the presence of a nitro group (-NO2) and a ketone group (-C=O) on a dodecane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrododecan-6-one typically involves the nitration of dodecan-6-one. One common method is the reaction of dodecan-6-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitrododecan-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro acids.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with Pd/C, or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Nitro alcohols, nitro acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted dodecanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Nitrododecan-6-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Nitrododecan-6-one involves its interaction with molecular targets through its nitro and ketone functional groups. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds and interact with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitrodecane-6-one: Similar structure but with a shorter carbon chain.

    3-Nitrohexadecan-6-one: Similar structure but with a longer carbon chain.

    3-Nitrooctadecan-6-one: Similar structure but with an even longer carbon chain.

Uniqueness

3-Nitrododecan-6-one is unique due to its specific carbon chain length, which influences its physical and chemical properties

Eigenschaften

CAS-Nummer

90072-90-5

Molekularformel

C12H23NO3

Molekulargewicht

229.32 g/mol

IUPAC-Name

3-nitrododecan-6-one

InChI

InChI=1S/C12H23NO3/c1-3-5-6-7-8-12(14)10-9-11(4-2)13(15)16/h11H,3-10H2,1-2H3

InChI-Schlüssel

JVDDPBCMUPYQEQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)CCC(CC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.